
N,N,1-trimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-trimethyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-trimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1,3-diketones with hydrazine derivatives. One common method includes the condensation of 1,3-diketones with arylhydrazines under mild conditions, followed by in situ oxidation using bromine or other oxidizing agents . Another approach involves the use of transition-metal catalysts, such as ruthenium or copper, to facilitate the cyclization of hydrazones .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes. These methods are advantageous due to their efficiency and cost-effectiveness. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .
Chemical Reactions Analysis
Types of Reactions: N,N,1-trimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Aryl halides, copper powder, and bases like potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-arylpyrazoles.
Scientific Research Applications
N,N,1-trimethyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Exhibits fungicidal and insecticidal activities, making it useful in agricultural research.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi and insects by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function .
Comparison with Similar Compounds
1H-pyrazole-5-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
3,5-disubstituted pyrazoles: These compounds have different substitution patterns, affecting their reactivity and applications.
Uniqueness: N,N,1-trimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N,2-trimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-5-8-10(6)3/h4-5H,1-3H3 |
InChI Key |
RMCPMKWKVFOVSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


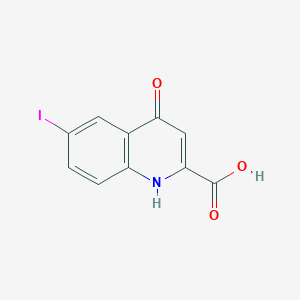
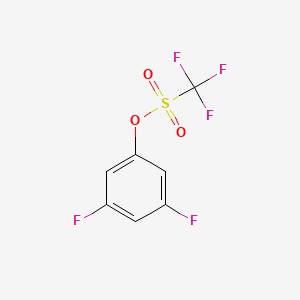
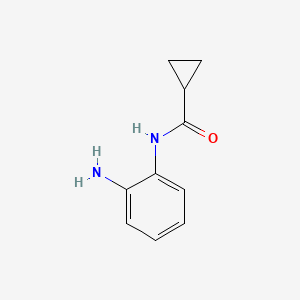
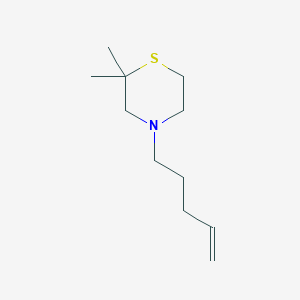
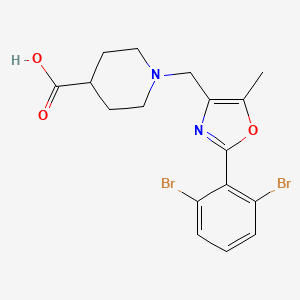
![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
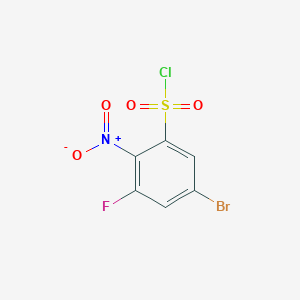
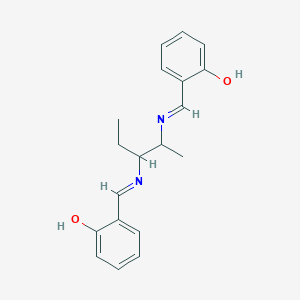
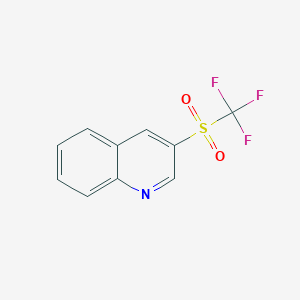
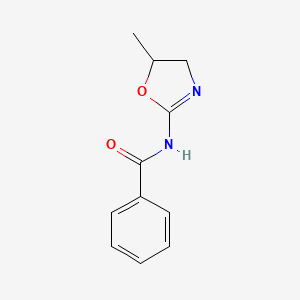

![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
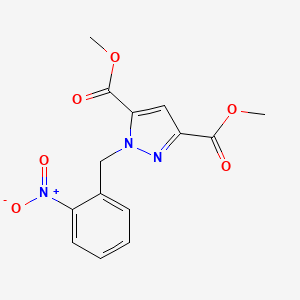
![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)
